(5-(Azepan-1-yl)furan-2-yl)methanol
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Overview
Description
(5-(Azepan-1-yl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with an azepane group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Azepan-1-yl)furan-2-yl)methanol typically involves the reaction of furan derivatives with azepane under specific conditions. One common method includes the use of a furan-2-carbaldehyde derivative, which undergoes a nucleophilic addition reaction with azepane in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-(Azepan-1-yl)furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The azepane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: (5-(Azepan-1-yl)furan-2-yl)carboxylic acid.
Reduction: (5-(Azepan-1-yl)tetrahydrofuran-2-yl)methanol.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
(5-(Azepan-1-yl)furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5-(Azepan-1-yl)furan-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and azepane group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-(Piperidin-1-yl)furan-2-yl)methanol: Similar structure but with a piperidine ring instead of an azepane ring.
(5-(Morpholin-1-yl)furan-2-yl)methanol: Contains a morpholine ring instead of an azepane ring.
(5-(Pyrrolidin-1-yl)furan-2-yl)methanol: Features a pyrrolidine ring in place of the azepane ring.
Uniqueness
(5-(Azepan-1-yl)furan-2-yl)methanol is unique due to the presence of the azepane ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
[5-(azepan-1-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H17NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,13H,1-4,7-9H2 |
InChI Key |
PMOILGDNOKVQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(O2)CO |
Origin of Product |
United States |
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